Cas no 2098136-06-0 (1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide)

1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide is a heterocyclic compound featuring a pyrazole core substituted with a pyridine ring and a carboximidamide functional group. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and agrochemical research. The presence of both pyridine and pyrazole moieties enhances its potential as a building block for biologically active molecules, offering opportunities for hydrogen bonding and metal coordination. The carboximidamide group further contributes to its reactivity, enabling derivatization into various pharmacophores. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors or antimicrobial agents. The compound is typically handled under standard laboratory conditions, ensuring compatibility with common organic synthesis protocols.
1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide structure
2098136-06-0 structure
Product name:1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide
CAS No:2098136-06-0
MF:C10H11N5
MW:201.227840662003
CID:5729204
PubChem ID:121213492

1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-3-pyridin-3-ylpyrazole-4-carboximidamide
    • F2198-5007
    • AKOS026723960
    • 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide
    • starbld0026270
    • 2098136-06-0
    • 1H-Pyrazole-4-carboximidamide, 1-methyl-3-(3-pyridinyl)-
    • Inchi: 1S/C10H11N5/c1-15-6-8(10(11)12)9(14-15)7-3-2-4-13-5-7/h2-6H,1H3,(H3,11,12)
    • InChI Key: JGMNWAOVHVVEKG-UHFFFAOYSA-N
    • SMILES: N1(C)C=C(C(=N)N)C(C2C=NC=CC=2)=N1

Computed Properties

  • Exact Mass: 201.10144537g/mol
  • Monoisotopic Mass: 201.10144537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 80.6Ų

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Predicted)
  • Boiling Point: 406.2±55.0 °C(Predicted)
  • pka: 10.81±0.50(Predicted)

1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M156951-500mg
1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide
2098136-06-0
500mg
$ 550.00 2022-06-02
Life Chemicals
F2198-5007-0.25g
1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide
2098136-06-0 95%+
0.25g
$539.0 2023-09-06
Life Chemicals
F2198-5007-2.5g
1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide
2098136-06-0 95%+
2.5g
$1196.0 2023-09-06
TRC
M156951-100mg
1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide
2098136-06-0
100mg
$ 135.00 2022-06-02
Life Chemicals
F2198-5007-10g
1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide
2098136-06-0 95%+
10g
$2512.0 2023-09-06
Life Chemicals
F2198-5007-5g
1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide
2098136-06-0 95%+
5g
$1794.0 2023-09-06
Life Chemicals
F2198-5007-1g
1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide
2098136-06-0 95%+
1g
$598.0 2023-09-06
Life Chemicals
F2198-5007-0.5g
1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide
2098136-06-0 95%+
0.5g
$568.0 2023-09-06
TRC
M156951-1g
1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide
2098136-06-0
1g
$ 865.00 2022-06-02

Additional information on 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide

1-Methyl-3-(Pyridin-3-Yl)-1H-Pyrazole-4-Carboximidamide (CAS No. 2098136-06-0): A Comprehensive Overview

The compound 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide (CAS No. 2098136-06-0) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and structural versatility. The molecule's structure features a pyrazole ring substituted with a methyl group at position 1, a pyridin-3-yl group at position 3, and a carboximidamide group at position 4. These substituents contribute to the compound's unique chemical properties and reactivity.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The pyridin-3-yl group in this compound is known to enhance aromaticity and improve the molecule's stability, while the carboximidamide group introduces hydrogen bonding capabilities, which are crucial for interactions with biological targets. The methyl substituent at position 1 adds steric bulk, potentially influencing the compound's solubility and bioavailability.

One of the most promising applications of 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide lies in its potential as a lead compound for anti-cancer drug development. Researchers have reported that certain pyrazole derivatives exhibit selective cytotoxicity against cancer cells, making them valuable candidates for further exploration in oncology. The compound's ability to modulate key signaling pathways, such as the MAPK/ERK pathway, has been demonstrated in recent in vitro studies, suggesting its potential role in inhibiting tumor growth and metastasis.

In addition to its pharmacological applications, this compound has shown interesting properties in materials science. The pyridin-3-yl moiety contributes to the molecule's ability to form supramolecular assemblies, which could be exploited in the design of novel materials with tailored electronic properties. Recent advancements in crystal engineering have enabled researchers to synthesize polycrystalline films of this compound, paving the way for its use in organic electronics and optoelectronic devices.

The synthesis of 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyrazole ring via cyclization reactions and the subsequent introduction of substituents through nucleophilic aromatic substitution or coupling reactions. The use of microwave-assisted synthesis has been reported to significantly accelerate reaction times while maintaining high yields, making this approach more efficient for large-scale production.

From an environmental perspective, understanding the fate and transport of this compound is crucial for assessing its safety and sustainability. Recent studies have investigated the biodegradation pathways of pyrazole derivatives under aerobic and anaerobic conditions, revealing that certain microbial communities can metabolize these compounds efficiently. This knowledge is essential for designing environmentally friendly synthetic routes and ensuring minimal ecological impact during industrial applications.

In conclusion, 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide (CAS No. 2098136-06-0) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure, combined with recent advances in synthesis and characterization techniques, positions it as a valuable tool in drug discovery, materials science, and environmental chemistry. Continued research into its properties and applications will undoubtedly unlock new opportunities for leveraging this compound's full potential.

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